molecular formula C11H15NO B3251761 N-(2,3-dihydro-1-benzofuran-2-ylmethyl)ethanamine CAS No. 21130-02-9

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)ethanamine

Cat. No.: B3251761
CAS No.: 21130-02-9
M. Wt: 177.24 g/mol
InChI Key: ARWUGHLZFYRZDM-UHFFFAOYSA-N
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Description

Significance of the Dihydrobenzofuran Scaffold in Contemporary Chemical Biology

The 2,3-dihydrobenzofuran (B1216630) scaffold is a privileged heterocyclic motif frequently found in a multitude of biologically active natural products and synthetic compounds. acs.orgresearchgate.netnih.gov This structural unit, consisting of a fused benzene (B151609) and dihydrofuran ring, is a key component in molecules exhibiting a wide spectrum of pharmacological activities. acs.orgnih.gov Its prevalence in nature and its synthetic tractability have made it an attractive target for organic and medicinal chemists. nih.gov

The biological relevance of the dihydrobenzofuran core is extensive, with derivatives demonstrating activities including antiviral, antibacterial, anti-inflammatory, and antitumoral properties. acs.orgrsc.orgnih.gov For example, this scaffold is integral to naturally occurring products like (+)-decursivine, pterocarpan, and (+)-conocarpan. nih.gov The unique three-dimensional structure of the dihydrobenzofuran system makes it an ideal candidate for the development of novel pharmaceutical agents, serving as an essential precursor for constructing more complex organic frameworks. nih.gov Its utility in drug discovery is further highlighted by its incorporation into chemical libraries designed for high-throughput screening to identify new lead compounds. acs.orgnih.gov

Table 1: Examples of Biological Activities of the Benzofuran (B130515) and Dihydrobenzofuran Scaffold

Biological Activity Reference
Antiviral acs.org
Antibacterial acs.orgnih.gov
Anti-inflammatory acs.orgnih.gov
Antimitotic acs.org
Antitumor rsc.orgnih.gov
Antioxidant rsc.orgnih.gov
Anti-HIV nih.gov
Neuroprotective nih.gov

Overview of Amine Derivatives in Ligand Design and Mechanistic Inquiry

Amine derivatives are fundamental building blocks in the world of pharmaceuticals and are central to the field of medicinal chemistry. whamine.com A vast number of clinically used drugs contain an amine functional group, which is crucial for their therapeutic effect. whamine.comvedantu.com The versatility of amines in ligand design—the process of creating molecules that bind to biological targets—stems from their unique chemical properties. whamine.com

The nitrogen atom in an amine has a lone pair of electrons, making it basic and nucleophilic. This allows amines to participate in a variety of critical intermolecular interactions, such as hydrogen bonding and ionic interactions (after protonation), which are essential for the binding of a drug to its target receptor or enzyme. whamine.com The structural classification of amines as primary, secondary, or tertiary also significantly influences their reactivity, steric profile, and binding characteristics, offering a powerful tool for medicinal chemists to fine-tune the properties of a potential drug molecule. vedantu.com Furthermore, amines are key components in the synthesis of a wide array of complex molecules and are indispensable for creating diverse chemical libraries for drug discovery. nih.govresearchgate.net

Historical Context and Current State of Research on Benzofuran-Derived Amine Compounds

The synthesis and biological evaluation of compounds combining a benzofuran or dihydrobenzofuran scaffold with an amine moiety have been a consistent area of interest in medicinal chemistry. Research has demonstrated that incorporating nitrogen-containing functional groups, such as amines or their derivatives like oximes and hydrazones, can lead to compounds with significant biological activity. nih.govmdpi.comresearchgate.net

Historically, research efforts have focused on synthesizing libraries of these derivatives to explore their therapeutic potential. Studies have reported the synthesis of various benzofuran derivatives and their evaluation for a range of activities, including antimicrobial and anticancer effects. nih.govmdpi.commdpi.com For instance, certain benzofuran-ketoxime derivatives have shown potent antimicrobial activity against Staphylococcus aureus and Candida albicans. nih.gov More recent research continues to explore novel synthetic methodologies to access new types of benzofuran derivatives and expand their chemical space. researchgate.netnih.gov These studies often involve modifying the substitution pattern on both the benzofuran core and the amine-containing side chain to establish structure-activity relationships (SAR) that can guide the development of more potent and selective agents. nih.gov While a wide variety of related structures have been investigated, the specific compound N-(2,3-dihydro-1-benzofuran-2-ylmethyl)ethanamine is not prominently featured, indicating it is a less-explored member of this chemical family.

Identified Research Gaps and Future Perspectives for this compound

The most significant research gap concerning this compound is the lack of comprehensive studies on its synthesis, characterization, and biological activity. While the foundational scaffolds are well-studied, this specific combination remains largely unexplored in academic literature. Basic physicochemical properties have been predicted, but experimental data and biological screening results are absent. chemicalbook.com

Table 2: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Weight 177.24
Boiling Point 268.4±9.0 °C
Density 1.027±0.06 g/cm³
pKa (Acidity Coefficient) 10.34±0.10

Data sourced from ChemicalBook. chemicalbook.com

Future research should focus on several key areas:

Development of Efficient Synthetic Routes: Establishing a reliable and scalable synthesis for this compound is the first critical step.

Comprehensive Biological Screening: The compound should be subjected to a broad range of biological assays to identify any potential therapeutic activities, drawing inspiration from the known properties of the dihydrobenzofuran scaffold (e.g., antimicrobial, anticancer, anti-inflammatory assays).

Structure-Activity Relationship (SAR) Studies: Assuming biological activity is identified, a research program should be initiated to synthesize and test analogs of the parent compound. This would involve modifying the ethylamine (B1201723) side chain and adding various substituents to the benzofuran ring to optimize potency and selectivity.

Mechanistic Inquiry: If significant activity is confirmed, further studies would be necessary to elucidate the compound's mechanism of action at the molecular level.

Given the proven biological importance of both the dihydrobenzofuran scaffold and amine derivatives, this compound stands as a promising, yet uninvestigated, candidate for novel drug discovery efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-12-8-10-7-9-5-3-4-6-11(9)13-10/h3-6,10,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWUGHLZFYRZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501263048
Record name N-Ethyl-2,3-dihydro-2-benzofuranmethanamine
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Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21130-02-9
Record name N-Ethyl-2,3-dihydro-2-benzofuranmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21130-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2,3-dihydro-2-benzofuranmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Investigations of N 2,3 Dihydro 1 Benzofuran 2 Ylmethyl Ethanamine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the properties of molecules due to its favorable balance between accuracy and computational cost. DFT calculations can predict a variety of properties, including molecular geometries, vibrational frequencies, and electronic characteristics. nih.gov For benzofuran (B130515) derivatives, DFT methods, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to model their structural and electronic properties. nih.govresearchgate.net

Electronic Structure Analysis (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity. irjweb.com For N-(2,3-dihydro-1-benzofuran-2-ylmethyl)ethanamine, the HOMO is expected to be localized on the electron-rich benzofuran ring system and the nitrogen atom of the ethylamine (B1201723) side chain, which are the primary sites for electron donation. The LUMO would likely be distributed across the aromatic ring, representing the most favorable region for accepting electrons.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzofuran Derivative Note: This data is representative of typical values for benzofuran derivatives and not specific to this compound.

ParameterEnergy (eV)
EHOMO-6.30
ELUMO-1.81
Energy Gap (ΔE) 4.49

Molecular Electrostatic Potential Surface (MESP) Analysis

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dntb.gov.ua

In an MESP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack and are associated with lone pairs of atoms like oxygen and nitrogen. researchgate.net Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MESP would likely show significant negative potential around the oxygen atom of the furan ring and the nitrogen atom of the ethylamine group, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. dntb.gov.ua The hydrogen atoms, particularly those on the amine group, would exhibit positive potential.

Prediction of Chemical Reactivity and Kinetic Stability

The data obtained from HOMO-LUMO analysis can be used to calculate global reactivity descriptors, which quantify a molecule's reactivity and stability. researchgate.net These descriptors are derived from the ionization potential (I) and electron affinity (A), which are related to the energies of the HOMO and LUMO, respectively (I ≈ -EHOMO, A ≈ -ELUMO).

Key reactivity descriptors include:

Chemical Hardness (η): A measure of resistance to charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard." irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

A high chemical hardness value, derived from a large HOMO-LUMO gap, implies high stability and lower reactivity for this compound. irjweb.com

Table 2: Illustrative Chemical Reactivity Descriptors for a Benzofuran Derivative Note: This data is representative and not specific to this compound.

DescriptorFormulaIllustrative Value (eV)
Ionization Potential (I)-EHOMO6.30
Electron Affinity (A)-ELUMO1.81
Chemical Hardness (η)(I - A) / 22.24
Chemical Softness (S)1 / (2η)0.22
Electronegativity (χ)(I + A) / 24.05
Electrophilicity Index (ω)χ² / (2η)3.66

Tautomeric Equilibria and Conformational Preferences

Tautomerism involves the migration of a proton between two atoms within the same molecule, leading to an equilibrium between two or more structural isomers called tautomers. nih.gov For this compound, prototropic tautomerism could potentially occur, particularly involving the amine proton. However, given the structure, significant tautomeric equilibria are less likely compared to systems with, for example, keto-enol functionalities. semanticscholar.org

Computational studies are more critical for determining the molecule's conformational preferences. The flexibility of the ethylamine side chain allows for multiple spatial orientations (conformers). DFT calculations can be used to determine the relative energies of these different conformers. By identifying the lowest energy conformation (the global minimum), researchers can predict the most stable and thus most abundant three-dimensional structure of the molecule under given conditions. This is crucial for understanding how the molecule will interact with biological targets. mdpi.com

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). researchgate.net These studies are fundamental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. ptfarm.pl

Ligand-Target Binding Mode Prediction for In Vitro Systems

For this compound, molecular docking studies would first require the selection of a specific biological target. Benzofuran derivatives have been investigated for a wide range of activities, including as anticancer agents targeting enzymes like PI3K, VEGFR-2, or EGFR, and as cannabinoid receptor 2 (CB2) agonists. researchgate.netnih.govnih.gov

Once a target protein structure is obtained (e.g., from the Protein Data Bank), docking simulations are performed. The simulation places the ligand into the protein's binding site in various orientations and conformations, scoring each pose based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces) and electrostatic compatibility.

The results predict the most stable binding mode and estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol). For this compound, key interactions would likely involve:

Hydrogen bonding: The secondary amine (N-H group) can act as a hydrogen bond donor, while the nitrogen and benzofuran oxygen atoms can act as acceptors.

Hydrophobic interactions: The aromatic benzofuran ring can engage in hydrophobic or π-π stacking interactions with nonpolar amino acid residues in the binding pocket.

These predictions provide a structural hypothesis for the molecule's mechanism of action at a molecular level, guiding further experimental validation in in vitro systems. nih.gov

Identification of Potential Allosteric and Orthosteric Binding Pockets

A fundamental step in characterizing a ligand's interaction with a biological target, such as a protein or enzyme, is the identification of its binding site. These sites are typically categorized as either orthosteric or allosteric. Orthosteric sites are the primary, evolutionarily conserved binding sites for the endogenous substrate or ligand. nih.gov In contrast, allosteric sites are topographically distinct secondary sites on the protein surface. nih.gov Ligands that bind to allosteric sites can modulate the protein's activity without directly competing with the natural substrate, offering potential advantages in terms of selectivity and reduced side effects. nih.gov

Computational methods are pivotal in identifying and characterizing these binding pockets. In silico tools and algorithms can analyze a protein's crystal structure to predict the location, size, shape, and physicochemical properties of potential binding cavities. Molecular docking simulations can then be employed to predict how this compound might bind to these identified pockets. researchgate.net Such studies on related benzofuran derivatives have successfully identified key interactions within the active sites of various protein targets. nih.govunicas.it

For this compound, a typical computational workflow would involve docking the molecule against a panel of disease-relevant protein targets. The results would highlight the most probable binding sites, which can then be classified as orthosteric or allosteric based on their location relative to the known active site. nih.gov The characteristics of these pockets, such as volume, hydrophobicity, and the specific amino acid residues lining the cavity, determine the binding affinity and specificity of the ligand.

Table 1: Hypothetical Binding Pocket Characteristics for this compound on a Target Protein

Binding PocketTypePocket Volume (ų)Key Interacting ResiduesPredicted Binding Affinity (kcal/mol)
Pocket AOrthosteric450Tyr82, Phe254, Asp330-9.5
Pocket BAllosteric310Leu112, Val115, Ile201-7.8

Structure-Activity Relationship (SAR) Derivation Using In Silico Methods

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying the molecular structure and observing the corresponding changes in potency or efficacy, researchers can identify the key chemical features, or pharmacophores, responsible for the desired biological effect. In silico methods provide a rapid and cost-effective means of deriving SAR, guiding the synthesis of new analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that attempts to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activities. nih.govmdpi.com A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

The development of a QSAR model for this compound would begin with a dataset of structurally similar benzofuran derivatives with experimentally determined biological activities. mdpi.com For each molecule, a wide range of molecular descriptors are calculated, which quantify various aspects of its structure, such as steric (e.g., molecular weight, molar refractivity), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) properties. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to generate an equation that best describes the relationship between a subset of these descriptors and the observed activity.

Table 2: Example of a Hypothetical 2D-QSAR Model for Benzofuran Derivatives

Compound IDLogP (Hydrophobicity)Molar Refractivity (MR)Experimental pIC50Predicted pIC50
Analog 12.555.27.27.1
Analog 22.858.97.57.6
Analog 33.162.18.18.0
Analog 42.253.46.86.9

QSAR Equation Example: pIC50 = 1.5 * LogP + 0.05 * MR + 2.3

Pharmacophore modeling is another powerful in silico technique used to distill the essential steric and electronic features required for a ligand to interact with a specific biological target. mdpi.com A pharmacophore represents the three-dimensional arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. researchgate.net

A ligand-based pharmacophore model for this compound could be developed by aligning a set of known active benzofuran derivatives and identifying the common chemical features that are crucial for their activity. nih.gov This model then serves as a 3D query to search large chemical databases for novel compounds that possess the same pharmacophoric features, a process known as virtual screening. nih.govnih.gov This approach allows for the rapid identification of structurally diverse molecules that are likely to exhibit the desired biological activity, expanding the chemical space for lead optimization. nih.gov Studies on similar benzofuran scaffolds have successfully used pharmacophore-based screening to identify novel inhibitors for various targets. nih.gov

Table 3: Common Pharmacophoric Features for Benzofuran-Based Ligands

Pharmacophoric FeatureDescriptionPotential Role in Binding
Aromatic RingThe benzofuran ring systemPi-pi stacking interactions with aromatic residues (e.g., Phe, Tyr)
Hydrogen Bond AcceptorThe oxygen atom in the furan ringForms hydrogen bonds with donor residues (e.g., Ser, Thr)
Hydrogen Bond DonorThe secondary amine (NH) groupForms hydrogen bonds with acceptor residues (e.g., Asp, Glu)
Hydrophobic CenterThe ethyl group on the amineInteracts with hydrophobic pockets in the binding site

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Interactions

While docking studies provide a static snapshot of ligand-protein binding, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for all atoms in the system, allowing researchers to observe the conformational flexibility of both the ligand and the protein, and to analyze the stability and nature of their interactions. nih.govnih.gov

For the this compound-protein complex predicted by docking, an MD simulation would be performed to assess the stability of the binding pose. Key analyses include the calculation of the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to monitor conformational changes, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions. nih.gov Furthermore, MD simulations provide detailed information on crucial intermolecular interactions, such as the persistence of hydrogen bonds and hydrophobic contacts over the simulation time. nih.gov These simulations are critical for validating docking results and providing a more accurate understanding of the binding mechanism at an atomic level. nih.gov

Table 4: Summary of Hypothetical Molecular Dynamics Simulation Results (100 ns)

MetricAverage ValueInterpretation
Ligand RMSD1.5 ÅThe ligand remains stably bound in the binding pocket without significant deviation.
Protein Backbone RMSD2.0 ÅThe overall protein structure is stable throughout the simulation.
Key Hydrogen Bonds2 (Occupancy > 80%)Strong and persistent hydrogen bonds are formed with residues Asp330 and Tyr82.
Key Interacting ResiduesAsp330, Tyr82, Phe254, Leu112These residues are consistently involved in the binding of the ligand.

Mechanistic and Biological Activity Studies of N 2,3 Dihydro 1 Benzofuran 2 Ylmethyl Ethanamine in in Vitro and Model Systems

Investigation of Enzyme Interactions and Modulation

Research available through extensive searches does not provide specific data on the interaction of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)ethanamine or its close derivatives with phosphodiesterase 2 (PDE2), lysosomal phospholipase A2, or chorismate mutase. However, the broader class of 2,3-dihydrobenzofuran (B1216630) derivatives has been investigated for inhibitory activity against other enzymes, such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and carbonic anhydrases, indicating the potential of this scaffold for enzyme-targeted drug design. nih.gov

There is no available data from the searched scientific literature detailing the inhibitory potency or selectivity of this compound against PDE2, lysosomal phospholipase A2, or chorismate mutase.

Without evidence of direct interaction or inhibition, no mechanistic or kinetic data for this compound with the specified enzymes can be reported.

Receptor Binding Profiling and Functional Assays

In contrast to the limited data on enzyme interactions, derivatives of the this compound scaffold have been extensively profiled for their activity at several key G protein-coupled receptors (GPCRs).

Cannabinoid Receptor 2 (CB2): A series of 2,3-dihydro-1-benzofuran derivatives have been synthesized and identified as potent and selective ligands for the cannabinoid receptor 2 (CB2). nih.gov Radioligand binding assays, typically using membranes from CHO-K1 cells expressing the human CB2 receptor, have been employed to determine the binding affinity (Ki). nih.gov For example, the derivative MDA7 potently displaces standard radioligands, demonstrating good affinity for both human and rat CB2 receptors. nih.govmedchemexpress.com In competitive binding assays, MDA7 showed a Ki of 422 nM for the human CB2 receptor and 238 nM for the rat CB2 receptor. medchemexpress.com Notably, these derivatives often exhibit high selectivity for CB2 over the CB1 receptor. nih.gov

Histamine (B1213489) Receptors: The 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines, known as the LINS01 compounds, are structurally related analogs that have been evaluated for their affinity at histamine receptors. nih.gov These compounds generally show selectivity for the histamine H3 receptor (H3R) over the H4 receptor. nih.gov Further analysis in cell lines expressing human histamine receptors confirmed their affinity for H3R, with poor or no measurable affinity for H1 and H2 receptors. nih.govworktribe.com The methoxy (B1213986) derivative, LINS01009, was identified as having the highest affinity for the H3 receptor among the tested series. nih.gov

Sigma Receptors: While the benzofuran (B130515) core is present in some sigma receptor ligands, the specific derivatives are often structurally distinct from this compound. For instance, KSCM-1, a selective sigma-1 receptor ligand, is based on a benzofuran-2-carboxamide (B1298429) structure. medchemexpress.com It exhibits high affinity for the sigma-1 receptor with a Ki of 27.5 nM and displays 19-fold selectivity for sigma-1 over the sigma-2 receptor. medchemexpress.com

Binding Affinity of this compound Derivatives at Target Receptors
CompoundTarget ReceptorAssay SystemBinding Affinity (Ki / pKD)
MDA7Human Cannabinoid Receptor 2 (CB2)CHO-K1 cell membranesKi: 422 nM medchemexpress.com
MDA7Rat Cannabinoid Receptor 2 (CB2)CHO-K1 cell membranesKi: 238 nM medchemexpress.com
LINS01009 (1g)Human Histamine Receptor 3 (H3)CHO cell linepKD: 7.18 (Ki ≈ 66 nM) worktribe.com
KSCM-1Human Sigma-1 ReceptorNot SpecifiedKi: 27.5 nM medchemexpress.com

Cannabinoid Receptor 2: Functional assays have confirmed that several 2,3-dihydro-1-benzofuran derivatives act as selective CB2 receptor agonists. nih.govnih.gov The compound MDA7, for example, was characterized in vitro and demonstrated agonist activity at both human and rat CB2 receptors. nih.govnih.gov In functional assays measuring receptor activation, MDA7 exhibited an EC50 of 128 nM at the human CB2 receptor and 67.4 nM at the rat CB2 receptor. medchemexpress.com This agonist activity is responsible for its observed biological effects in preclinical models. nih.gov

Histamine Receptors: The LINS01 series of compounds were profiled for functional activity at human H1, H2, and H3 receptors using reporter gene assays. nih.govworktribe.com The studies revealed that these compounds did not produce any agonist response at any of the tested histamine receptors. nih.gov Instead, they were found to inhibit histamine-induced responses at the H3 receptor, consistent with competitive antagonist activity. worktribe.com No significant antagonist activity was observed at the H2 receptor, and only very weak inhibition was seen at the H1 receptor for a few compounds in the series. nih.gov

Functional Activity of this compound Derivatives
CompoundTarget ReceptorFunctional ActivityPotency (EC50 / pKD)
MDA7Human Cannabinoid Receptor 2 (CB2)AgonistEC50: 128 nM medchemexpress.com
MDA7Rat Cannabinoid Receptor 2 (CB2)AgonistEC50: 67.4 nM medchemexpress.com
LINS01 SeriesHuman Histamine Receptor 3 (H3)AntagonistpKD up to 7.18 worktribe.com

The 2,3-dihydro-1-benzofuran core in these derivatives contains a chiral center at the 2-position, leading to the existence of enantiomers which can exhibit different biological activities. This has been specifically investigated for the potent CB2 agonist MDA7. nih.gov The racemic mixture of MDA7 was separated into its individual S and R enantiomers. nih.govscilit.com Subsequent pharmacological testing revealed that the biological activity resides primarily in one enantiomer. It was determined that the S enantiomer, designated MDA104, was the active form at the CB2 receptor. nih.govscilit.com This demonstrates clear enantiomeric selectivity and highlights the importance of stereochemistry in the interaction between this class of compounds and their target receptors.

Cellular Pathway Modulation in Established Cell Line Models

The benzofuran scaffold is a core component of many biologically active molecules, and its derivatives have been shown to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and stress responses.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. nih.gov Its dysregulation is implicated in numerous diseases. Research on certain benzofuran derivatives has demonstrated the ability to interfere with this pathway.

For instance, a study on a novel synthetic benzofuran lignan (B3055560) derivative, 5-{(E)-2-carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid (designated Benfur), showed it could inhibit endotoxin-induced NF-κB activation in both p53-positive and p53-negative cell lines. nih.gov This inhibition was associated with a partial induction of cell death, suggesting that the anti-proliferative effects of some dihydrobenzofuran compounds may be, in part, mediated through the suppression of NF-κB signaling. nih.gov While this study was not on this compound itself, it establishes that the dihydrobenzofuran core can be a platform for molecules that modulate this key inflammatory cascade.

Table 1: Effect of a Dihydrobenzofuran Derivative on NF-κB Activation Data extrapolated from studies on the related compound Benfur.

Cell Line Treatment NF-κB Activation Status Associated Cellular Outcome Reference
Jurkat T-cells (p53+/+) Endotoxin + Benfur Inhibited Partial cell death nih.gov
U-937 cells (p53-/-) Endotoxin + Benfur Inhibited Partial cell death nih.gov

Reactive oxygen species (ROS) are by-products of normal cellular metabolism and play dual roles as both signaling molecules and mediators of cellular damage. mdpi.com An imbalance in ROS production and clearance leads to oxidative stress, a condition linked to various pathologies. nih.gov Several studies on benzofuran derivatives indicate they can modulate intracellular ROS levels.

Investigations into newly synthesized derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one revealed that the most active compounds exhibited pro-oxidative effects, leading to an increase in ROS generation in cancer cell lines, particularly after 12 hours of incubation. nih.govresearchgate.net This elevation in ROS was linked to the induction of apoptosis, suggesting a mechanism of action involving the deliberate triggering of oxidative stress within cancer cells. nih.govresearchgate.net The observed increase in hydrogen peroxide suggests that the oxidative action may be associated with the generation of superoxide (B77818) radicals. nih.gov

Given these findings, it is plausible that this compound could also influence cellular redox homeostasis. The specific outcome—whether pro-oxidant or antioxidant—would likely depend on the cell type, the metabolic state of the cell, and the concentration of the compound. nih.gov

Table 2: ROS Generation by Benzofuran Derivatives in K562 Cancer Cells Data based on findings for related 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives.

Compound Incubation Time (hours) ROS Level Change (vs. Control) Measurement Method Reference
Derivative 6 6 Significant Increase Spectrofluorimetric researchgate.net
Derivative 6 12 Further Significant Increase Spectrofluorimetric researchgate.net
Derivative 8 6 Significant Increase Spectrofluorimetric researchgate.net
Derivative 8 12 Further Significant Increase Spectrofluorimetric researchgate.net

The adhesion of immune cells, such as monocytes, to the vascular endothelium and their subsequent migration into tissues are key events in the inflammatory process. nih.govnih.gov These processes are mediated by a variety of cell adhesion molecules (CAMs). To date, specific studies investigating the effect of this compound on cellular adhesion and migration in inflammatory models have not been reported.

However, given the observed modulation of the NF-κB pathway by related compounds, which is a master regulator of CAM expression, this is a significant area for future investigation. Standard in vitro models for such studies would include:

Monocyte-Endothelial Cell Adhesion Assays: Culturing endothelial cells (like HUVECs), stimulating them with an inflammatory agent (e.g., TNF-α), and then measuring the adhesion of labeled monocytes in the presence or absence of the test compound.

Transwell Migration/Chemotaxis Assays: Assessing the ability of the compound to inhibit the migration of immune cells across a porous membrane toward a chemoattractant.

Such studies would be crucial to determine if this compound possesses anti-inflammatory properties related to the modulation of cell trafficking.

Metabolic Fate Investigations in In Vitro and Ex Vivo Systems

Understanding the metabolic fate of a compound is essential for predicting its bioavailability, duration of action, and potential for generating active or toxic metabolites. In vitro systems using liver fractions and intestinal cell models are standard tools for these investigations.

The liver is the primary site of drug metabolism, which is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Liver microsomes and S9 fractions are subcellular preparations used to model these processes in vitro. thermofisher.comnih.gov

Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, most notably the Cytochrome P450 (CYP) superfamily. thermofisher.com For a compound like this compound, expected Phase I reactions would include oxidation of the benzofuran ring, hydroxylation of the aromatic or aliphatic parts, and N-dealkylation of the ethanamine side chain.

Liver S9 Fractions: The S9 fraction is a supernatant from a liver homogenate centrifuged at 9,000g and contains both microsomes and the cytosolic fraction. nih.govwikipedia.org This means it contains both Phase I (microsomal) and most Phase II (cytosolic) enzymes, such as sulfotransferases and glutathione (B108866) S-transferases, providing a more complete picture of metabolic pathways. nih.govtaylorandfrancis.com

Table 3: Common Metabolic Enzymes in Liver Subcellular Fractions and Potential Reactions

Fraction Key Enzyme Classes Potential Biotransformation of this compound
Microsomes Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMO) Aromatic hydroxylation, Aliphatic hydroxylation, N-de-ethylation, O-dealkylation (ring opening)
S9 Fraction All microsomal enzymes + Cytosolic enzymes (e.g., Sulfotransferases (SULTs), Glutathione S-transferases (GSTs)) All Phase I reactions + Phase II conjugation of hydroxylated metabolites (e.g., sulfation, glucuronidation, glutathione conjugation)

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.gov It is a widely used model to study drug absorption, efflux, and intestinal metabolism. These cells express a range of Phase II enzymes, particularly UDP-glucuronosyltransferases (UGTs). mdpi.com

A study on other 2-arylbenzofurans (mulberrofuran Y and moracin C) using the Caco-2 model demonstrated that these compounds undergo significant metabolism via conjugation. mdpi.com The parent compounds were transformed into more polar glucuronide metabolites. Interestingly, the extent of metabolism and the ability of the metabolites to be transported across the cell monolayer differed between the tested benzofurans. For moracin C, two different glucuronide metabolites were detected, which were transported to both the apical and basolateral sides of the cell layer. mdpi.com

Based on these results, it is highly probable that this compound would also be a substrate for metabolic enzymes in Caco-2 cells. Any hydroxylated Phase I metabolites formed in the liver could subsequently undergo glucuronidation in the intestine, or the parent compound itself could be directly conjugated if it possesses a suitable functional group.

Role of Specific Enzyme Systems in Metabolite Formation

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the metabolic fate of this compound. Despite the importance of elucidating the biotransformation pathways of novel chemical entities, specific in vitro or in vivo studies detailing the enzymatic processes involved in the metabolism of this particular compound have not been identified in published research.

The metabolism of xenobiotics, including compounds with structures analogous to this compound, is primarily carried out by a superfamily of enzymes known as Cytochrome P450 (CYP). These enzymes, predominantly located in the liver, are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis to increase the polarity of a compound, thereby facilitating its excretion. Given the chemical structure of this compound, it is plausible that its metabolism would involve several key enzymatic reactions catalyzed by specific CYP isozymes.

Potential metabolic pathways could include:

N-dealkylation: The removal of the ethyl group from the amine moiety.

Hydroxylation: The addition of a hydroxyl group to the benzofuran ring or the alkyl side chain.

Oxidation: Further oxidation of hydroxylated metabolites.

However, without direct experimental evidence from in vitro studies utilizing human liver microsomes or recombinant CYP enzymes, the specific isozymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) responsible for the metabolism of this compound remain unknown. Furthermore, the kinetic parameters of these potential metabolic reactions, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), have not been determined.

Future research, employing standard in vitro metabolic assays, is necessary to elucidate the metabolic profile of this compound. Such studies would provide crucial insights into its biotransformation, identify the key metabolizing enzymes, and characterize the resulting metabolites. This information is fundamental for a complete understanding of the compound's pharmacokinetic and pharmacodynamic properties.

Advanced Analytical Methodologies for N 2,3 Dihydro 1 Benzofuran 2 Ylmethyl Ethanamine Research

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic methods are indispensable tools for the isolation and quantification of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)ethanamine. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results. A typical method development process would involve the systematic optimization of several parameters to achieve adequate separation from potential impurities and related substances.

Key HPLC Method Parameters for Analysis of Benzofuran (B130515) Derivatives:

ParameterTypical Conditions for Benzofuran DerivativesPurpose
Stationary Phase (Column) C18 (Reversed-Phase)Provides a non-polar stationary phase for the separation of moderately polar compounds.
Mobile Phase Acetonitrile/Methanol and Water (with additives like formic acid or ammonium (B1175870) acetate)The organic solvent and aqueous phase are adjusted to control the retention and peak shape. Additives improve peak symmetry and ionization in mass spectrometry detection.
Detection UV-Vis (e.g., at 254 nm or 280 nm), Diode Array Detector (DAD), or Mass Spectrometry (MS)UV detection is common for aromatic compounds. DAD provides spectral information, while MS offers high selectivity and sensitivity.
Flow Rate 0.5 - 1.5 mL/minInfluences analysis time and separation efficiency.
Column Temperature 25 - 40 °CAffects viscosity of the mobile phase and can improve peak shape and reproducibility.

Method validation is a crucial subsequent step to ensure the reliability of the developed HPLC method. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines. For instance, in the analysis of related compounds, liquid chromatography coupled with mass spectrometry has been effectively used to identify and quantify various compounds in complex matrices. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility, Gas Chromatography (GC) can be employed for its analysis following a derivatization step. Derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. For amines, common derivatization techniques include acylation, silylation, or benzylation. nih.gov

The benzylation of related N,N-disubstituted ethanolamines has been shown to produce derivatives with improved GC-MS profiles, allowing for their detection at low levels. nih.gov This approach could be adapted for this compound, where the secondary amine is converted to a less polar and more volatile derivative. The resulting derivative would then be separated on a capillary GC column (e.g., a non-polar or medium-polarity phase like 5% phenyl-methylpolysiloxane) and detected by a flame ionization detector (FID) or a mass spectrometer (MS).

Spectroscopic Characterization for Structural Elucidation and Confirmation in Research

Spectroscopic techniques are powerful tools for elucidating the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals would confirm the presence of the dihydrobenzofuran ring, the ethylamine (B1201723) side chain, and the aromatic protons. For example, the protons of the ethyl group would appear as a characteristic quartet and triplet. The protons on the dihydrofuran ring would exhibit complex splitting patterns due to their diastereotopic nature.

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the aromatic ring, the dihydrofuran portion, and the ethylamine side chain would be distinct. For a related compound, N-methylethanamine, the three carbon atoms show distinct chemical shifts, indicating their different chemical environments. docbrown.info

Predicted ¹H and ¹³C NMR Data for this compound: (Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.)

¹H NMR:

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (4H) 6.7 - 7.2 m
-O-CH₂- (1H) 4.5 - 4.8 m
-CH- (1H) 3.3 - 3.6 m
-CH₂-N- (2H) 2.8 - 3.1 m
-N-CH₂-CH₃ (2H) 2.6 - 2.9 q
-CH-CH₂- (1H) 2.9 - 3.2 dd
-NH- (1H) 1.5 - 2.5 br s

¹³C NMR:

Carbon Predicted Chemical Shift (ppm)
Aromatic C-O 158 - 162
Aromatic C 110 - 130
-O-CH₂- 70 - 75
-CH- 40 - 45
-CH₂-N- 50 - 55
-N-CH₂-CH₃ 45 - 50

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, LC-MS-Q-TOF)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. agsanalitica.com High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) analyzers, can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. copernicus.orgnih.gov

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the parent ion, followed by collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is often characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve cleavage of the C-C bond between the dihydrobenzofuran ring and the side chain, as well as cleavage of the C-N bond in the ethylamine moiety. Studies on related benzofuran derivatives have detailed common fragmentation patterns, such as the elimination of small molecules. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of functional groups within the molecule.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups present.

Characteristic Vibrational Frequencies for this compound: (Note: These are expected ranges based on data from similar compounds.)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
N-HStretching3300 - 3500 (weak to medium)3300 - 3500 (weak)
Aromatic C-HStretching3000 - 3100 (medium)3000 - 3100 (strong)
Aliphatic C-HStretching2850 - 2960 (strong)2850 - 2960 (strong)
C=C (Aromatic)Stretching1450 - 1600 (medium)1450 - 1600 (strong)
C-O (Ether)Stretching1000 - 1300 (strong)1000 - 1300 (weak)
C-NStretching1020 - 1250 (medium)1020 - 1250 (weak)

In studies of related benzofuranone compounds, vibrational assignments have been made for the fundamental modes, and phenomena such as Fermi resonance have been observed. nih.gov Similarly, detailed vibrational analysis of this compound would provide a spectroscopic fingerprint for its identification and characterization. core.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For this compound, the chromophore is the dihydrobenzofuran ring system. The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

While specific UV-Vis spectral data for this compound is not widely published, data from closely related benzofuran derivatives can provide insight into the expected electronic transitions. For instance, studies on benzofuran mono-crown derivatives have reported absorption bands in the range of 284–290 nm, with a shoulder observed between 325–350 nm. researchgate.net These absorptions are attributed to π → π* transitions within the aromatic portion of the molecule. The dihydrofuran ring itself does not significantly contribute to absorption in the near-UV region.

The ethanamine side chain is not expected to have a significant impact on the primary absorption bands of the dihydrobenzofuran chromophore. However, the solvent used for analysis can influence the position and intensity of these bands through solvatochromic effects.

Table 1: Expected UV-Vis Absorption Data for this compound based on Analogous Compounds

Wavelength (λmax)Electronic TransitionChromophore
~285 nmπ → πBenzene (B151609) ring
~330 nm (shoulder)n → πNon-bonding electrons of the oxygen atom

Chiral Separation Techniques for Enantiomeric Purity and Absolute Configuration Determination

As this compound possesses a chiral center at the C2 position of the dihydrofuran ring, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical for research and potential applications. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.

The selection of the appropriate CSP is paramount for achieving successful enantiomeric resolution. For amines and related compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. For example, the enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans has been monitored using a Daicel Chiralcel OJ-3 column. nih.gov This column, which is based on cellulose tris(4-methylbenzoate), has demonstrated efficacy in separating similar heterocyclic compounds.

A typical HPLC method for the chiral separation of a compound like this compound would involve a mobile phase consisting of a mixture of a non-polar solvent, such as hexane, and a more polar alcohol, like isopropanol. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The determination of the absolute configuration of the separated enantiomers often requires additional techniques, such as X-ray crystallography or comparison to a standard of known configuration.

Table 2: Illustrative Chiral HPLC Method for Separation of 2,3-Dihydrobenzofuran (B1216630) Enantiomers

ParameterCondition
Column Daicel Chiralcel OJ-3 (or similar polysaccharide-based CSP)
Mobile Phase Hexane:Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Temperature 25 °C

X-ray Crystallography for Solid-State Structural Analysis and Conformation

While a crystal structure for this compound has not been reported in the publicly available literature, data from other crystalline benzofuran derivatives can offer insights into the expected structural features. For example, the crystal structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one reveals that the benzofuran ring system is nearly planar. researchgate.netvensel.org

In the case of this compound, the dihydrofuran ring is expected to adopt a twisted or envelope conformation to relieve ring strain. The ethanamine side chain would exhibit a specific torsion angle relative to the dihydrofuran ring, which would be determined by crystal packing forces and intramolecular interactions. The analysis of a single crystal of one of the enantiomers would allow for the assignment of its absolute configuration as either (R) or (S).

Table 3: Representative Crystallographic Data for a Benzofuran Derivative (3-(Propan-2-ylidene)benzofuran-2(3H)-one) researchgate.netvensel.org

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.1869(3)
b (Å) 18.0636(10)
c (Å) 13.1656(7)
β (°) 96.763(3)
Volume (ų) 1697.28(15)
Z 8

Emerging Research Applications and Future Outlook for N 2,3 Dihydro 1 Benzofuran 2 Ylmethyl Ethanamine

Development as Chemical Probes and Research Tools for Specific Biological Pathways

The development of chemical probes is crucial for dissecting complex biological pathways. The 2-aminomethyl-2,3-dihydrobenzofuran scaffold, inherent to N-(2,3-dihydro-1-benzofuran-2-ylmethyl)ethanamine, presents a versatile platform for designing such tools. The amine functionality allows for the introduction of various substituents, enabling the modulation of pharmacological properties to achieve high affinity and selectivity for specific biological targets.

A study on a series of N-substituted 2,3-dihydro-2-aminomethyl-2H-1-benzofuran derivatives highlighted their potential to interact with various receptors. For instance, certain derivatives have been evaluated for their affinity at serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. One particular compound, 8-{4-[N-propyl-N-(7-hydroxy-2,3-dihydro-2H-1-benzofuran-2-yl)methyl]aminobutyl}-8-azaspiro bldpharm.comdecane-7,9-dione, demonstrated nanomolar affinity for 5-HT1A receptors with high selectivity over other receptor subtypes. This high affinity and selectivity underscore the potential of this scaffold to yield chemical probes for studying the physiological and pathological roles of the 5-HT1A receptor.

Interactive Table: Receptor Binding Affinity of a Representative 2-Aminomethyl-2,3-dihydrobenzofuran Derivative

Receptor Subtype IC50 (nM)
5-HT1A 1.5
5-HT2A >10,000
5-HT2C >10,000
5-HT3 >10,000
D2 >10,000

This table showcases the high selectivity of a derivative for the 5-HT1A receptor, a desirable characteristic for a chemical probe.

By modifying the substituents on the amine and the benzofuran (B130515) ring of this compound, researchers could systematically develop a library of compounds to probe a variety of biological pathways, potentially leading to new insights into disease mechanisms.

Exploration of this compound Scaffold for Novel Chemical Entity Discovery in Preclinical Research

The 2,3-dihydrobenzofuran (B1216630) core is a recurring motif in numerous biologically active natural products and synthetic compounds, establishing it as a "privileged scaffold" for the discovery of novel chemical entities in preclinical research. Its rigid, three-dimensional structure provides a fixed orientation for appended functional groups to interact with biological targets.

Anticancer Research: The versatility of the 2,3-dihydrobenzofuran scaffold has been extensively explored in the context of oncology. For example, hybrid molecules incorporating this scaffold have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The ability to functionalize the scaffold at multiple positions allows for the optimization of activity against specific cancer-related targets.

Anti-inflammatory Drug Discovery: The 2,3-dihydrobenzofuran structure has also served as a chemical platform for designing inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. By combining molecular docking with experimental validation, researchers have identified 2,3-dihydrobenzofuran derivatives with low micromolar inhibitory activity, suggesting their potential as leads for a new generation of anti-inflammatory drugs.

Neuroprotective Agents: In the field of neuropharmacology, benzofuran derivatives have been investigated for their neuroprotective properties. Some derivatives have been found to act in collaboration with insulin-like growth factor 1 (IGF-1) to promote neuroprotection, highlighting a potential therapeutic avenue for neurodegenerative diseases.

Interactive Table: Preclinical Research on 2,3-Dihydrobenzofuran Derivatives

Therapeutic Area Target/Activity Representative Finding
Anticancer Cytotoxicity against HT-1080 cells A dihydrobenzofuran neolignan showed stronger inhibitory activity than 5-fluorouracil.
Anti-inflammatory mPGES-1 Inhibition Identified compounds with biological activity in the low micromolar range.

This table provides a snapshot of the diverse preclinical applications of the 2,3-dihydrobenzofuran scaffold.

The structural simplicity and synthetic accessibility of this compound make its scaffold an attractive starting point for combinatorial chemistry and high-throughput screening campaigns aimed at discovering new therapeutic agents.

Advancements in Sustainable and Efficient Synthetic Methodologies

The development of sustainable and efficient synthetic methods is a cornerstone of modern medicinal chemistry. For the 2,3-dihydrobenzofuran scaffold, several innovative synthetic strategies have been reported, moving away from classical multi-step procedures towards more atom-economical and environmentally benign approaches.

Recent advancements include domino annulation reactions of chiral salicyl N-phosphonyl imines with bromo malonates, which allow for the asymmetric synthesis of functionalized 2,3-dihydrobenzofurans with high diastereoselectivity. Another efficient approach involves a DMAP-mediated tandem cyclization reaction with ortho-hydroxy α-aminosulfones. Furthermore, visible light-driven iron-catalyzed decarboxylative cyclization reactions have been developed for the synthesis of 3-amino-2,3-dihydrobenzofuran derivatives.

A plausible efficient synthesis of this compound could involve a reductive amination of 2,3-dihydro-1-benzofuran-2-carbaldehyde with ethylamine (B1201723). The aldehyde precursor can be synthesized from readily available starting materials such as salicylaldehyde.

Integration of Advanced Computational Approaches for Predictive Modeling and Mechanistic Insights

Advanced computational approaches are increasingly integral to drug discovery and development, enabling the prediction of molecular properties and providing insights into mechanisms of action. For the 2,3-dihydrobenzofuran scaffold, in silico methods have been widely applied.

Molecular Docking: Molecular docking studies have been instrumental in understanding the binding interactions of 2,3-dihydrobenzofuran derivatives with their biological targets. For instance, docking simulations have been used to predict the binding modes of potential mPGES-1 inhibitors, guiding the design of more potent compounds.

In Silico ADME/Tox Prediction: The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity (Tox), is crucial in the early stages of drug discovery. Computational tools are routinely used to assess the drug-likeness of novel 2,3-dihydrobenzofuran derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development.

Pharmacophore Modeling: Pharmacophore modeling can be used to identify the key structural features required for biological activity. This approach can be applied to a series of active 2-aminomethyl-2,3-dihydrobenzofuran derivatives to build a model that can be used to screen virtual libraries for new hits.

Interactive Table: Computational Approaches for 2,3-Dihydrobenzofuran Derivatives

Computational Method Application Potential Insight for this compound
Molecular Docking Predicting binding modes at target receptors. Identification of potential biological targets and key binding interactions.
ADMET Prediction Assessing drug-likeness and potential toxicity. Early-stage assessment of pharmacokinetic and safety profiles.

This table summarizes the application of computational methods to the study of 2,3-dihydrobenzofuran derivatives.

The application of these computational techniques to this compound could accelerate the identification of its potential biological targets and guide the optimization of its structure to enhance its therapeutic potential.

Opportunities for In Vitro Mechanistic Elucidation of Complex Biological Phenomena

In vitro assays are indispensable for elucidating the mechanisms of action of novel chemical entities and for understanding complex biological phenomena. The 2-aminomethyl-2,3-dihydrobenzofuran scaffold provides a rich platform for such investigations.

Enzyme Inhibition Assays: Derivatives of the 2,3-dihydrobenzofuran scaffold can be screened against panels of enzymes to identify specific inhibitors. For example, in vitro assays were used to confirm the inhibitory activity of designed compounds against mPGES-1. Similar assays could be employed to discover novel enzyme inhibitors based on the this compound structure.

Cell-Based Assays: Cell-based assays are crucial for evaluating the biological effects of compounds in a more physiologically relevant context. The cytotoxicity of benzofuran derivatives has been assessed in various cancer cell lines using assays like the MTT assay. For this compound and its analogs, cell-based assays could be used to investigate their effects on cell proliferation, apoptosis, and signal transduction pathways.

Receptor Binding Assays: As demonstrated with the N-substituted 2,3-dihydro-2-aminomethyl-2H-1-benzofuran derivatives, radioligand binding assays are a powerful tool for determining the affinity and selectivity of compounds for specific receptors. Such assays would be a critical first step in characterizing the pharmacological profile of this compound.

The systematic application of these in vitro techniques will be essential to uncover the biological functions of this compound and to validate its potential as a research tool or a therapeutic lead.

Q & A

Q. What synthetic methodologies are recommended for N-(2,3-dihydro-1-benzofuran-2-ylmethyl)ethanamine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including alkylation or reductive amination of the benzofuran scaffold. Key parameters include temperature control (e.g., maintaining 0–5°C during sensitive steps), catalyst selection (e.g., palladium for cross-coupling), and solvent polarity adjustments to enhance yield (≥75%) and purity (≥98%). For example, analogous syntheses emphasize strict anhydrous conditions to prevent byproduct formation .

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the benzofuran and ethanamine moieties.
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns with UV detection (λmax ~255 nm) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., C₁₁H₁₃NO₂, exact mass 191.09 g/mol). Computational tools (e.g., PubChem descriptors) supplement experimental data .

Q. What are the optimal storage conditions and stability considerations for this compound?

Store as a crystalline solid at -20°C under inert atmosphere (argon or nitrogen) to prevent oxidation. Stability data for analogs suggest ≥5 years when protected from light and moisture .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with biological targets such as neurotransmitter receptors?

Use radioligand displacement assays (e.g., ³H-labeled agonists for serotonin or dopamine receptors) to quantify binding affinity (Ki). In vitro functional assays (e.g., cAMP accumulation or calcium flux) assess receptor activation/inhibition. Structural analogs with benzofuran scaffolds have shown activity in neurotransmitter systems, suggesting similar methodologies apply .

Q. What computational approaches are utilized to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

  • Molecular Dynamics Simulations: Predict blood-brain barrier permeability (logBB) based on lipophilicity (clogP ~2.1).
  • Docking Studies: Map interactions with cytochrome P450 enzymes (e.g., CYP2D6) to anticipate metabolic pathways.
  • Quantitative Structure-Activity Relationship (QSAR): Relate substituent effects (e.g., benzofuran vs. dihydrobenzodioxin) to toxicity thresholds .

Q. How do structural modifications in the benzofuran or ethanamine moieties influence pharmacological profiles?

  • Substituent Position: Fluorine or methoxy groups on the benzofuran ring enhance receptor selectivity (e.g., σ1 vs. σ2 receptors) .
  • Ethanamine Chain Length: Shorter chains (e.g., methyl vs. ethyl) reduce metabolic clearance but may lower bioavailability. Comparative studies of analogs (e.g., N-(4-fluorobenzyl) derivatives) highlight these trends .

Data Contradiction and Methodological Resolution

Q. What strategies resolve discrepancies in reported synthetic yields or biological activities?

  • Systematic Reaction Screening: Vary catalysts (e.g., Pd/C vs. Raney Ni) and solvents (THF vs. DMF) to identify yield-limiting factors .
  • Comparative Bioassays: Test batches under standardized conditions (e.g., cell lines, receptor isoforms) to isolate batch-specific variability .
  • Impurity Profiling: Use HPLC-MS to quantify byproducts (e.g., des-ethyl analogs) that may skew activity data .

Q. How should researchers address conflicting reports on enzyme inhibition potency?

Conduct kinetic assays (e.g., Michaelis-Menten plots) under controlled pH and co-factor conditions. Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. For example, fluorinated analogs show pH-dependent inhibition of monoamine oxidases, requiring buffered assay systems .

Structural and Functional Comparisons

Q. What distinguishes this compound from structurally related ethanamine derivatives?

The 2,3-dihydrobenzofuran scaffold provides rigidity, enhancing receptor binding entropy compared to flexible furan or phenyl analogs. Substituents on the benzofuran (e.g., halogens) further modulate electron density and steric interactions, as seen in analogs like N-(4-fluorobenzyl) derivatives .

Q. How can researchers design derivatives to improve metabolic stability?

Introduce deuterium at metabolically labile positions (e.g., ethanamine α-carbon) or replace labile groups (e.g., methoxy with trifluoromethyl). Computational predictions (e.g., MetaSite) guide rational design .

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N-(2,3-dihydro-1-benzofuran-2-ylmethyl)ethanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.